molecular formula C27H25N7O4S B2474817 3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-12-8

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2474817
CAS RN: 893277-12-8
M. Wt: 543.6
InChI Key: OARORSHHMMAWLN-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H25N7O4S and its molecular weight is 543.6. The purity is usually 95%.
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Scientific Research Applications

  • Quality Control in Pharmaceutical Compounds : Derivatives of [1,2,4]triazolo[4,3-a]quinazoline, which are structurally related to the compound , have been investigated for their quality control methods. These methods include descriptions, solubility, identification through infrared and ultraviolet spectroscopy, and other tests to ensure pharmaceutical quality. Such derivatives have shown potential as antimalarial agents (Danylchenko et al., 2018).

  • Synthetic Methods for Quinazoline Derivatives : Research on the synthesis of related compounds, such as 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, highlights the development of efficient synthetic methods. These methods involve C-N cross-coupling and intramolecular amidation, showcasing the versatility and potential for the synthesis of complex quinazoline derivatives (Kornylov et al., 2017).

  • Applications in Cancer Research : Quinazoline derivatives have demonstrated significant anticancer activity. For instance, a study on 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline revealed its cytotoxic effects on human cancer cell lines, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).

  • Synthesis of Quinazolinium Betaines : Studies have been conducted on the synthesis of quinazolinium betaines, a class of compounds that could be structurally related to the compound . These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields (Crabb et al., 1999).

  • Antibacterial Properties : Certain quinazoline derivatives have been investigated for their antimicrobial activities. For example, the study on 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives demonstrated significant antibacterial properties, indicating the potential of quinazoline derivatives in developing new antibacterial agents (Wu Qi, 2014).

  • Development of Antagonists for Serotonin Receptors : Research on the synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines revealed their potential as selective serotonin 5-HT(6) receptor antagonists. This highlights the compound's application in developing treatments for conditions related to serotonin receptors (Ivachtchenko et al., 2010).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O4S/c1-18-7-12-22(17-19(18)2)39(37,38)27-26-28-25(23-5-3-4-6-24(23)33(26)30-29-27)32-15-13-31(14-16-32)20-8-10-21(11-9-20)34(35)36/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARORSHHMMAWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

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